molecular formula C15H14FNO2 B1381290 2-(Benzyloxy)-5-fluoro-N-methylbenzamide CAS No. 1820734-66-4

2-(Benzyloxy)-5-fluoro-N-methylbenzamide

Cat. No. B1381290
M. Wt: 259.27 g/mol
InChI Key: PVJWFXTWMPZQMM-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-5-fluoro-N-methylbenzamide” is a compound that contains several functional groups. The “benzyloxy” group is an ether that is attached to a benzene ring. The “5-fluoro” indicates the presence of a fluorine atom on the benzene ring. The “N-methylbenzamide” part suggests an amide functional group attached to the benzene ring, with a methyl group attached to the nitrogen of the amide.



Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different functional group. The benzyloxy group could potentially be introduced via a Williamson ether synthesis. The fluorine atom might be introduced using a halogenation reaction. The N-methylbenzamide group could potentially be formed through an amide coupling reaction.



Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzene ring, which is a planar, aromatic system. The ether, amide, and fluorine functional groups would all be expected to have an impact on the overall shape and electronic distribution of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ether and amide groups are generally quite stable but can be cleaved under certain conditions. The fluorine atom on the benzene ring could potentially be displaced in a nucleophilic aromatic substitution reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it’s likely to be a solid at room temperature, given the presence of the benzene ring and the various functional groups. Its solubility would depend on the specific balance of polar and nonpolar groups.


Scientific Research Applications

  • Pharmaceutical Research

    • 2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides . It is used as a reagent for the synthesis of multidentate chelating ligands . It also acts as a pharmaceutical intermediate .
    • The methods of application or experimental procedures and relevant technical details or parameters are not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
  • Chemical Synthesis

    • 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
    • The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
  • Antimicrobial Activity

    • Chalcones derivatives have wide applications in Pharmaceutical and medicinal chemistry . 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds were synthesized by coupling with aromatic substituted .
    • The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
    • The synthesized compounds were screened for antimicrobial activity .
  • [1,2]-Wittig Rearrangement

    • The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . This process has significant limitations, and aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
    • The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
  • Synthesis of Benzyl Ethers and Esters

    • 2-Benzyloxy-1-methylpyridinium triflate (1) is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
    • This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
  • UV-Induced Benzyloxy Rotamerization

    • A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized and characterized by 1H-, 13C-NMR and infrared spectroscopic techniques and elemental analysis .
    • The methods of application or experimental procedures and relevant technical details or parameters are not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on synthesizing it and characterizing its physical and chemical properties. If it’s intended to be a drug, future research could involve testing its biological activity and toxicity.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. The actual properties and reactivity of the compound could vary. For a more accurate analysis, experimental data and studies on the specific compound would be needed.


properties

IUPAC Name

5-fluoro-N-methyl-2-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJWFXTWMPZQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-fluoro-N-methylbenzamide

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